An In-depth Technical Guide to 2,4-Dihydroxybenzophenone: Properties, Structure, and Applications
An In-depth Technical Guide to 2,4-Dihydroxybenzophenone: Properties, Structure, and Applications
Introduction
2,4-Dihydroxybenzophenone, also known as benzophenone-1, is a versatile organic compound highly valued for its exceptional ultraviolet (UV) absorbing properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and diverse applications, with a particular focus on its role as a photostabilizer in various industrial and research settings. As a key ingredient in sunscreens, plastics, and coatings, 2,4-Dihydroxybenzophenone plays a crucial role in preventing photodegradation, thereby extending the lifespan and maintaining the integrity of materials exposed to sunlight.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and material science who seek a detailed understanding of this important compound.
Chemical Structure and Physicochemical Properties
2,4-Dihydroxybenzophenone belongs to the class of benzophenones, characterized by a diaryl ketone framework.[2] Its structure consists of a benzoyl group attached to a resorcinol (1,3-dihydroxybenzene) moiety. The presence of two hydroxyl groups on one of the phenyl rings is fundamental to its chemical reactivity and its efficacy as a UV absorber.[4]
The IUPAC name for this compound is (2,4-dihydroxyphenyl)(phenyl)methanone.[5]
Molecular Structure Visualization
The molecular structure of 2,4-Dihydroxybenzophenone is depicted below, illustrating the arrangement of the phenyl rings, the central carbonyl group, and the ortho and para hydroxyl groups.
Caption: Molecular structure of 2,4-Dihydroxybenzophenone.
Physicochemical Data Summary
The key physicochemical properties of 2,4-Dihydroxybenzophenone are summarized in the table below for easy reference. This data is critical for its application in various formulations and materials.
| Property | Value | Source(s) |
| CAS Number | 131-56-6 | [1][2][5][6][7][8][9][10] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2][4][7][8] |
| Molecular Weight | 214.22 g/mol | [1][4][5][6][7][10][11] |
| Appearance | White to light yellow crystalline powder | [1][2][4] |
| Melting Point | 142-147 °C | [1][6][8] |
| Boiling Point | 194 °C at 1 mmHg | [6][8] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, acetone, ether, and ethyl acetate. | [2][6][8] |
| Purity | ≥ 99% (HPLC) | [1] |
Mechanism of Action as a UV Absorber
The primary function of 2,4-Dihydroxybenzophenone is to protect materials from the damaging effects of ultraviolet radiation.[3] Its efficacy stems from its ability to absorb UV energy and dissipate it as harmless thermal energy. This process involves an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.
Upon absorption of UV radiation, the molecule undergoes a reversible tautomerization. The energy is absorbed, causing the proton of the hydroxyl group to transfer to the carbonyl oxygen, forming an unstable keto-enol tautomer. This excited state rapidly relaxes back to the ground state, releasing the absorbed energy as heat and regenerating the original, stable phenolic form. This cyclic process allows the molecule to absorb UV radiation repeatedly without undergoing permanent chemical change.[12]
UV Absorption Mechanism Workflow
The following diagram illustrates the key steps in the photoprotective mechanism of 2,4-Dihydroxybenzophenone.
Caption: Photoprotective mechanism of 2,4-Dihydroxybenzophenone.
Synthesis of 2,4-Dihydroxybenzophenone
Historically, 2,4-Dihydroxybenzophenone has been synthesized through the Friedel-Crafts acylation of resorcinol with benzoyl chloride or benzoic acid, using catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[13][14] However, these methods often result in low yields and generate significant waste.[13]
More contemporary and efficient methods have been developed. One such improved process involves the reaction of resorcinol with a benzotrihalide (e.g., benzotrichloride) in an aqueous solution of N-methylpyrrolidone, followed by vacuum distillation for purification. This approach offers higher yields and a more environmentally friendly profile.[13][14] Another green synthesis approach utilizes benzoic anhydride as the acylation reagent with a novel, recoverable catalyst.[15]
General Synthesis Protocol via Friedel-Crafts Acylation
Below is a generalized, step-by-step methodology for the synthesis of 2,4-Dihydroxybenzophenone via the traditional Friedel-Crafts acylation.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol and a suitable solvent (e.g., nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
Acylation: Add benzoyl chloride dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for several hours until the evolution of hydrogen chloride gas ceases.
-
Hydrolysis: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Product Isolation: The crude product will precipitate. Isolate it by filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain pure 2,4-Dihydroxybenzophenone.[16]
Synthesis Workflow Diagram
The following diagram outlines the general workflow for the synthesis of 2,4-Dihydroxybenzophenone.
Caption: General workflow for the synthesis of 2,4-Dihydroxybenzophenone.
Applications in Research and Industry
The exceptional UV-absorbing properties of 2,4-Dihydroxybenzophenone make it a valuable component in a wide range of applications.
-
Sunscreens and Cosmetics: It is widely used as a broad-spectrum UV filter in sunscreens and other personal care products to protect the skin from harmful UVA and UVB radiation, thereby helping to prevent sunburn and premature aging.[1][2]
-
Polymers and Plastics: As a photostabilizer, it is incorporated into various polymers such as polyvinyl chloride (PVC), polystyrene, and polyethylene to prevent degradation, discoloration, and loss of mechanical properties upon exposure to sunlight.[1][2][16][17]
-
Coatings and Paints: In paints, varnishes, and other coatings, it helps to maintain color fastness and prevent the binder from breaking down due to UV exposure, thus extending the life of the coating.[1][2][16]
-
Drug Development: The benzophenone scaffold is of interest in medicinal chemistry.[18] 2,4-Dihydroxybenzophenone and its derivatives have been investigated for various biological activities, including anti-inflammatory properties.[19][20]
-
Analytical Chemistry: It can be used as a reagent in certain analytical methods, including the detection of metal ions.[1]
-
Synthetic Intermediate: It serves as a starting material for the synthesis of other, more complex UV absorbers and functional molecules.[16][17][21]
Safety and Toxicological Profile
While 2,4-Dihydroxybenzophenone is effective as a UV absorber, its safety profile is a subject of ongoing research. It is considered a mild skin and eye irritant.[16][22][23] Some studies have raised concerns about its potential as an endocrine disruptor, with evidence of estrogenic activity in vitro.[5][16] As such, its use in consumer products is regulated in various regions. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area and to consult the latest safety data sheets (SDS) for detailed handling and disposal information.[22][24]
Conclusion
2,4-Dihydroxybenzophenone is a compound of significant industrial and scientific importance. Its well-characterized chemical structure and photoprotective mechanism make it an indispensable tool for protecting materials and human skin from the deleterious effects of UV radiation. While its synthesis has evolved towards more efficient and sustainable methods, ongoing research continues to explore its full range of applications and to ensure its safe use. This guide has provided a detailed technical overview to support researchers and professionals in leveraging the unique properties of this versatile molecule.
References
-
Solubility of Things. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2,4'-Dihydroxybenzophenone. Retrieved from [Link]
-
TSI Journals. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Retrieved from [Link]
- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
- Google Patents. (n.d.). CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.
-
PMC - NIH. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
-
Zhi Shang Chemical. (n.d.). 2 4-Dihydroxybenzophenone Supplier | CAS 131-56-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. Retrieved from [Link]
-
PubMed Central. (2023, June 27). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Retrieved from [Link]
-
Raytop Chemical. (2022, July 12). How do UV absorbers work ?. Retrieved from [Link]
-
ResearchGate. (2022, November 22). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]
-
PMC - NIH. (n.d.). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 131-56-6: 2,4-Dihydroxybenzophenone | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. 2,4-Dihydroxybenzophenone, 99% | Fisher Scientific [fishersci.ca]
- 9. 2,4-Dihydroxybenzophenone CAS 131-56-6 | 818652 [merckmillipore.com]
- 10. 2,4-二羟二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,4'-Dihydroxybenzophenone | C13H10O3 | CID 220295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 13. 2,4-Dihydroxy Benzophenone Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 14. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]
- 15. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]
- 16. 2,4-Dihydroxybenzophenone CAS#: 131-56-6 [m.chemicalbook.com]
- 17. zhishangchem.com [zhishangchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2,4-Dihydroxybenzophenone | 131-56-6 [chemicalbook.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. cpachem.com [cpachem.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
